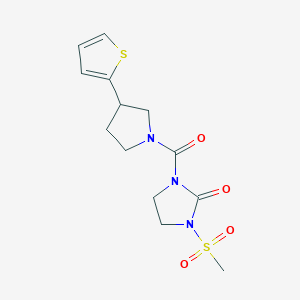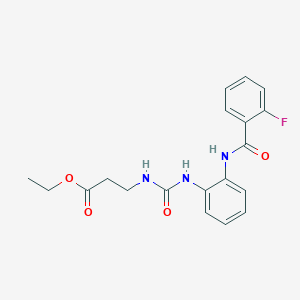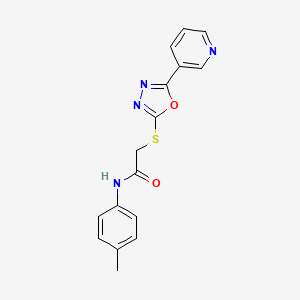![molecular formula C21H17F3N2O3 B2736669 N-(4-methoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 339027-67-7](/img/structure/B2736669.png)
N-(4-methoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a trifluoromethylphenyl group, and a pyridine ring. These groups are common in many pharmaceutical and agrochemical compounds .
Synthesis Analysis
The synthesis of such compounds often involves several steps, including the formation of the pyridine ring and the introduction of the various substituents . The exact synthesis would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, the methoxyphenyl group, and the trifluoromethylphenyl group . The presence of these groups would likely confer unique physical and chemical properties to the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the various functional groups could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the trifluoromethyl group is often associated with increased stability and lipophilicity, which can enhance the bioavailability of pharmaceutical compounds .Applications De Recherche Scientifique
Kinase Inhibition
A study has identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds, including analogues similar in structure to N-(4-methoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide, demonstrated excellent in vivo efficacy and favorable pharmacokinetic profiles, advancing into phase I clinical trials for their significant tumor inhibition properties (G. M. Schroeder et al., 2009).
Cytotoxicity Studies
Research on the cytotoxic activity of new compounds has led to the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, highlighting the potential of these molecules in targeting cancer cells. These compounds were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, providing a foundation for further exploration of related chemical entities for cancer therapy (Ashraf S. Hassan et al., 2014).
Novel Heterocyclic Systems
The synthesis of novel annulated products from aminonaphthyridinones, including compounds like 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxamide, has been documented. These studies not only explore the chemical reactions leading to new heterocyclic systems but also provide insight into the potential applications of these compounds in pharmaceutical development (L. Deady & Shane M. Devine, 2006).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O3/c1-29-17-9-7-16(8-10-17)25-19(27)18-6-3-11-26(20(18)28)13-14-4-2-5-15(12-14)21(22,23)24/h2-12H,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOZBEPKJWEJBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2736590.png)
![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2736592.png)
![Methyl 2-[benzyl(phenylsulfonyl)amino]benzoate](/img/structure/B2736594.png)

![(2-[(2-Chlorophenyl)methoxy]-5-methylphenyl)boronic acid](/img/structure/B2736596.png)


![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2736602.png)


![(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carboxylic acid;hydrochloride](/img/structure/B2736605.png)


